

In vivo efficacy of DS79932728 in animal models

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Compound of Interest				
Compound Name:	DS79932728			
Cat. No.:	B15568956	Get Quote		

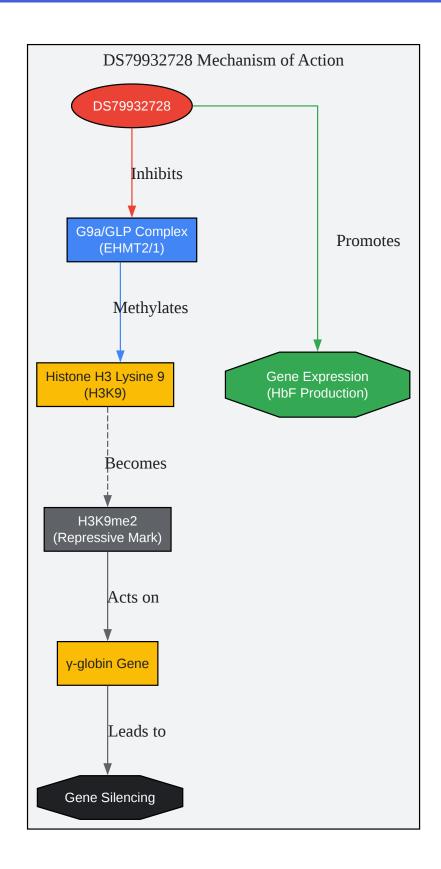
An in-depth analysis of the preclinical in vivo efficacy of **DS79932728**, a novel G9a/GLP inhibitor, has demonstrated its potential as a therapeutic agent for hemoglobinopathies such as β-thalassemia and sickle cell disease.[1][2] Preclinical studies in a nonhuman primate model have validated its mechanism of action and provided key data on its oral bioavailability and biological activity.[1]

Mechanism of Action: G9a/GLP Inhibition

DS79932728 is a potent, orally available inhibitor of the histone lysine methyltransferases G9a (also known as EHMT2) and GLP (EHMT1).[1][2] These enzymes are responsible for monoand di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are typically associated with gene silencing. In the context of hemoglobinopathies, the expression of γ -globin, a component of fetal hemoglobin (HbF), is silenced after birth. Therapeutic reactivation of the γ -globin genes to increase HbF production is a well-established strategy for ameliorating the clinical symptoms of β -thalassemia and sickle cell disease.

By inhibiting G9a/GLP, **DS79932728** reduces H3K9 methylation at the γ -globin gene locus, leading to a more open chromatin state and subsequent reactivation of γ -globin gene expression. This results in increased production of HbF.





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Caption: Proposed mechanism of **DS79932728** in reactivating y-globin expression.



In Vivo Efficacy in a Cynomolgus Monkey Model

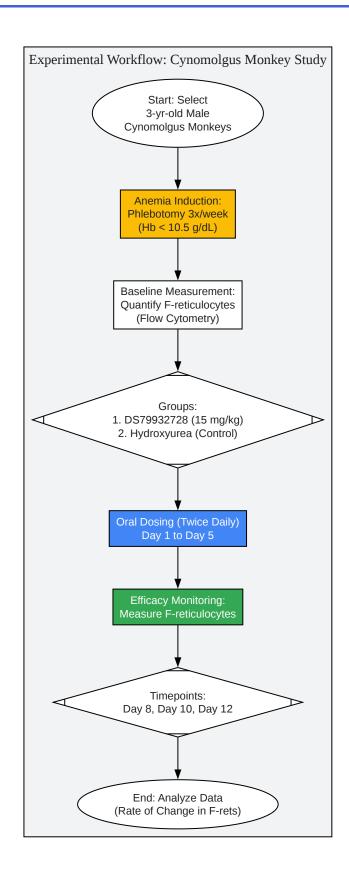
The in vivo efficacy of **DS79932728** was evaluated in a phlebotomized cynomolgus monkey model, which is considered the most relevant animal model for studying drugs that induce HbF production due to the conserved patterns of globin gene expression with humans.

Experimental Protocol

The study aimed to assess the ability of **DS79932728** to induce y-globin production.

- Animal Model: Three-year-old male cynomolgus monkeys were used for the study.
- Anemia Induction: To stimulate erythropoiesis and make the model more sensitive to γ-globin induction, monkeys were rendered anemic via phlebotomy. Blood was drawn three times a week to maintain hemoglobin levels below 10.5 g/dL.
- Dosing and Administration:
 - Test Article: DS79932728 (referred to as Compound 10 in the source publication) was administered orally (p.o.).
 - Dose: 15 mg/kg.
 - Schedule: Dosed twice daily for a period of five consecutive days (Day 1 to Day 5).
 - Vehicle: The compound was formulated in a 0.5% methylcellulose (MC) solution.
- Control Group: A positive control group was administered Hydroxyurea (HU), the standardof-care agent known to induce HbF.
- Efficacy Endpoint: The primary endpoint was the level of F-reticulocytes (F-rets), which are reticulocytes expressing y-globin.
- Measurement: F-ret levels were quantified using flow cytometry at baseline (pretreatment) and on Days 8, 10, and 12 post-initiation of treatment.





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Caption: Workflow for the *in vivo* efficacy study of DS79932728.



Results and Data

DS79932728 demonstrated a clear biological effect, inducing y-globin production in the primate model. The effect on HbF levels was reported to be comparable to that of the positive control, hydroxyurea.

Pharmacokinetic and Efficacy Data Summary

Parameter	Species	Route	Value/Result	Citation
Pharmacokinetic s				
Oral Bioavailability (BA)	Cynomolgus Monkey	Oral (p.o.)	38%	
Metabolic Stability	Cynomolgus Monkey	-	Excellent	_
Efficacy				
Dose Tested	Cynomolgus Monkey	Oral (p.o.)	15 mg/kg, twice daily	_
Primary Endpoint	Cynomolgus Monkey	-	y-globin induction (measured by F- reticulocytes)	
Outcome	Cynomolgus Monkey	-	Showed clear y-globin induction; effect on HbF levels was comparable to Hydroxyurea.	

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References

- 1. Discovery of DS79932728: A Potent, Orally Available G9a/GLP Inhibitor for Treating β-Thalassemia and Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of DS79932728: A Potent, Orally Available G9a/GLP Inhibitor for Treating β-Thalassemia and Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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